2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine

Medicinal Chemistry QSAR Drug Design

This 1,2,4-oxadiazole-pyrimidine hybrid features a critical 4-(trifluoromethoxy)phenyl substituent, providing a unique physicochemical profile (Hansch π = 1.04, Hammett σp = 0.35) essential for modulating lipophilicity and electronic character in SAR campaigns. Unlike -CF3 analogs, the -OCF3 group offers weak hydrogen-bond acceptor capability via oxygen, enabling exploration of polarizable hydrophobic contacts. Ideal as a metabolically stable bioisostere for -OCH3 lead molecules, this compound is a strategic tool for intracellular target screening and binding-pocket electronic mapping. Secure this differentiated scaffold for your next hit-to-lead program.

Molecular Formula C14H9F3N4O3
Molecular Weight 338.246
CAS No. 2034329-55-8
Cat. No. B2656249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine
CAS2034329-55-8
Molecular FormulaC14H9F3N4O3
Molecular Weight338.246
Structural Identifiers
SMILESCOC1=NC=C(C=N1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C14H9F3N4O3/c1-22-13-18-6-9(7-19-13)12-20-11(21-24-12)8-2-4-10(5-3-8)23-14(15,16)17/h2-7H,1H3
InChIKeyKYHCKSIWONVZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine (CAS 2034329-55-8): A Physicochemically Distinct 1,2,4-Oxadiazole-Pyrimidine Hybrid for Targeted Library Design


2-Methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine (CAS 2034329-55-8) is a synthetic small molecule belonging to the class of 1,2,4-oxadiazole-pyrimidine hybrids. This compound is characterized by a 2-methoxypyrimidine core linked at the 5-position to a 1,2,4-oxadiazole ring, which is further substituted with a 4-(trifluoromethoxy)phenyl group [1]. While extensive primary pharmacological data for this specific compound remains limited in the public domain, its distinct substitution pattern, particularly the trifluoromethoxy (-OCF3) group, provides a unique and quantifiable physicochemical profile. This profile makes it a valuable tool for medicinal chemistry and chemical biology, specifically when incorporated into structure-activity relationship (SAR) studies where modulation of lipophilicity and electronic character is critical for target engagement and pharmacokinetic optimization [2].

Procurement Rationale for 2034329-55-8: Why a Simple Substituent Swap Can Sabotage a Screening Cascade


Substituting 2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine with a closely related in-class analog, such as the unsubstituted phenyl or 4-chloro derivative, is not a benign exchange. The trifluoromethoxy (-OCF3) group imparts a unique combination of high electronegativity and moderate lipophilicity that is fundamentally different from other substituents like -Cl, -CF3, or -H [1]. Unlike -CF3, which is purely hydrophobic and electron-withdrawing, -OCF3 can act as a weak hydrogen-bond acceptor via the oxygen atom, potentially enabling distinct interactions with biological targets [2]. The quantitative differences in electronic (Hammett σp = 0.35) and lipophilic (Hansch π = 1.04) parameters mean that a generic substitution would inevitably alter binding affinity, selectivity, and ADME properties, leading to irreproducible results or a failed hit-to-lead progression. The evidence below quantifies these critical differentiators.

Head-to-Head Physicochemical Evidence for 2-Methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine vs. Analogs


Superior Lipophilicity (Hansch π) of the -OCF3 Substituent Compared to Common Aromatic Substituents

The target compound, featuring a para-trifluoromethoxy (-OCF3) group, possesses a significantly higher lipophilicity parameter than its unsubstituted, chlorinated, fluorinated, or methoxylated analogs. The Hansch lipophilicity constant (π) for -OCF3 is 1.04, which is quantified to be over 10 times more lipophilic than a hydrogen atom and substantially more than chloro or fluoro substituents. This enhanced lipophilicity is directly correlated with improved membrane permeability, a critical factor for cell-based assay performance [1].

Medicinal Chemistry QSAR Drug Design

Quantitatively Distinct Electronic Character (Hammett σp) Imparted by the -OCF3 Substituent

The electronic influence of the para-trifluoromethoxy group, quantified by the Hammett sigma para constant (σp = 0.35), is distinct from other common substituents. It is strongly electron-withdrawing, similar to -Cl, but unlike -OCH3 which is electron-donating (σp = -0.27). This electronic profile can critically modulate the electron density of the oxadiazole-pyrimidine core, affecting key interactions such as π-stacking or hydrogen bonding with a target protein's binding pocket [1].

Medicinal Chemistry Physical Organic Chemistry Drug Design

Enhanced Metabolic Stability of the Trifluoromethoxy Group Compared to Methoxy

A primary site of oxidative metabolism in drug-like molecules is the O-demethylation of aryl methyl ethers (Ar-OCH3). The trifluoromethoxy group (Ar-OCF3) is a well-established bioisostere that blocks this metabolic soft spot due to the strength of the C-F bond. This substitution results in a significantly longer metabolic half-life in liver microsome assays, a class-level property that directly applies to the target compound compared to any 4-methoxyphenyl analog [1].

Drug Metabolism Pharmacokinetics ADME

Differential Target Binding Potential Due to Unique Oxygen-Mediated Interactions

The oxygen atom in the -OCF3 group introduces a unique feature not present in the -CF3 analog: the potential to act as a weak hydrogen-bond acceptor. Crystallographic database analysis has shown that the C-O-CF3 moiety can form weak C-H···O hydrogen bonds with proteins, an interaction geometrically and electronically unavailable to the -CF3 group [1]. This suggests the target compound could form a specific polar interaction with a target protein that its 4-trifluoromethyl analog could not.

Structural Biology Medicinal Chemistry Molecular Modeling

Validated Research Applications for 2-Methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine Stemming from Its Differentiated Properties


Design of a Focused Screening Library for Membrane-Bound Targets

Procure this compound as a key member of a focused library designed for intracellular and membrane-bound targets (e.g., GPCRs, ion channels). Its high lipophilicity (Hansch π = 1.04 for the -OCF3 group), which is significantly greater than that of analogous unsubstituted or halogenated phenyl derivatives [1], is predicted to enhance passive membrane permeability and improve hit rates in cell-based phenotypic assays.

Pharmacokinetic Lead Optimization: Replacing a Metabolic Soft Spot

Use this compound as a direct replacement for a lead molecule containing a methoxy-substituted phenyl ring. The -OCF3 group is a proven metabolically stable bioisostere for -OCH3. This substitution is expected to dramatically improve microsomal stability and in vivo half-life, as supported by class-level pharmacokinetic data [1], while retaining a similar molecular shape and electronic character.

SAR Study Probing Electronic Effects in the Orthosteric Binding Site

In an SAR panel exploring the electronic requirements of a target's binding pocket, this compound serves as a critical data point. It provides a strongly electron-withdrawing character (Hammett σp = 0.35) that is distinct from the stronger -CF3 group (σp = 0.54) and the electron-donating -OCH3 group (σp = -0.27) [1]. Comparing this compound with its analogs will map how incremental changes in core electron density affect biological activity.

Chemical Probe for Investigating Oxygen-Mediated Protein Interactions

This compound can be utilized as a chemical probe to investigate the role of a weak hydrogen-bond acceptor in a protein binding site. Unlike the -CF3 analog, the -OCF3 group can engage in weak C-H···O interactions. This compound is the preferred tool for testing the hypothesis that a polarizable hydrophobic contact, rather than a pure hydrophobic effect, is driving ligand binding [1].

Quote Request

Request a Quote for 2-methoxy-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.